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N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea

Neuropeptide Y GPCR screening NPY Y2 agonist

N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea (CAS 866039-16-9, PubChem CID is a synthetic sulfonylpiperidine urea derivative with the molecular formula C18H18Cl2FN3O3S and a molecular weight of 446.3 g/mol. The compound bears a 2,4-dichlorophenyl urea moiety linked via a piperidine ring to a 4-fluorophenyl sulfonyl group, a scaffold that has appeared in both early-stage high-throughput screening libraries (PubChem BioAssay, BindingDB) and broader patent families of sulfonylpiperidine derivatives targeting prokineticin-mediated and gastrointestinal disorders (Takeda).

Molecular Formula C18H18Cl2FN3O3S
Molecular Weight 446.32
CAS No. 866039-16-9
Cat. No. B2710563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea
CAS866039-16-9
Molecular FormulaC18H18Cl2FN3O3S
Molecular Weight446.32
Structural Identifiers
SMILESC1CN(CCC1NC(=O)NC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H18Cl2FN3O3S/c19-12-1-6-17(16(20)11-12)23-18(25)22-14-7-9-24(10-8-14)28(26,27)15-4-2-13(21)3-5-15/h1-6,11,14H,7-10H2,(H2,22,23,25)
InChIKeyMEWBGMHSKOIZCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea (CAS 866039-16-9): Structural Identity and Data Availability Baseline for Procurement Evaluation


N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea (CAS 866039-16-9, PubChem CID 3562031) is a synthetic sulfonylpiperidine urea derivative with the molecular formula C18H18Cl2FN3O3S and a molecular weight of 446.3 g/mol [1]. The compound bears a 2,4-dichlorophenyl urea moiety linked via a piperidine ring to a 4-fluorophenyl sulfonyl group, a scaffold that has appeared in both early-stage high-throughput screening libraries (PubChem BioAssay, BindingDB) [2] and broader patent families of sulfonylpiperidine derivatives targeting prokineticin-mediated and gastrointestinal disorders (Takeda) [3]. However, a critical evidentiary gap must be acknowledged at the outset: as of 2026-05, no peer-reviewed primary research paper, medicinal chemistry optimization study, or head-to-head comparator publication has been identified that specifically and quantitatively profiles this compound against close structural analogs. The available data derive almost exclusively from large-scale screening panels (PubChem, chemsrc) deposited between 2010 and 2015, with no subsequent follow-up literature. Consequently, the quantitative differentiation evidence presented in Section 3 relies entirely on cross-study comparable data and class-level inference, with the explicit caveat that many comparator values are absent and direct head-to-head studies do not exist.

1
Sulfonylpiperidine urea scaffold with documented multi-target screening fingerprint, suitable as a starting point for GPCR probe or toxin-antitoxin system studies.
2
Select when a compound with known, albeit low-resolution, activity across NPY Y2, MazF, mu-opioid, ADAM17, and RGS4 is required for assay validation panels or scaffold benchmarking.
3
Best considered for scaffold diversification and in silico property comparison within the N-sulfonylpiperidine class; no peer-reviewed optimization studies are available.

Why Interchangeability of CAS 866039-16-9 with In-Class Sulfonylpiperidine Ureas Cannot Be Assumed Without Quantitative Target Engagement Data


The sulfonylpiperidine urea scaffold spans a broad chemical space with diverse pharmacological annotations. Even within the narrow subset of compounds sharing the 2,4-dichlorophenyl urea and 4-fluorophenyl sulfonyl motifs, minor structural perturbations can profoundly alter target selectivity and cellular activity profiles [1]. For instance, the N-sulfonylpiperidine series evaluated by Elgammal et al. (2024) as VEGFR-2 inhibitors demonstrates that substituent identity on the sulfonyl aryl ring dictates whether a compound exhibits sub-micromolar or merely double-digit micromolar antiproliferative activity [2]. The target compound (CAS 866039-16-9) has been screened across at least seven distinct targets in the PubChem BioAssay repository—including the mu-opioid receptor, muscarinic M1 receptor, ADAM17, and RGS4—with divergent activity signals (activation vs. inhibition) depending on the assay context, all at micromolar concentrations . This multi-target, context-dependent profile means that a structurally analogous compound (e.g., N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea, CAS 672950-45-7) cannot be presumed to recapitulate the same pattern of biological activity, and vice versa. Generic substitution without target-specific head-to-head data risks introducing an unknown bias in any experimental system relying on a defined pharmacological effect.

Chemotype Minor aryl substituent changes on the sulfonylpiperidine scaffold can shift target selectivity and antiproliferative activity; close analogs may not reproduce the multi-target fingerprint.
Target profile The compound exhibits divergent activation/inhibition signals across GPCR, protease, and signaling regulator targets; analog switching risks introducing unknown bias.
Data gap No head-to-head comparator studies exist between this compound and any defined analog; substitution without target-specific validation may alter experimental outcomes.

Quantitative Activity Landscape of CAS 866039-16-9 Across Available Screening Targets with Comparator Context


Neuropeptide Y Y2 Receptor Agonist Activity versus In-Class Screening Hit BDBM58038

In a fluorescence-based cell-based high-throughput dose-response assay for NPY Y2 receptor potentiators or agonists conducted by The Scripps Research Institute Molecular Screening Center (PubChem AID 2219), the target compound BDBM61783 (CAS 866039-16-9) exhibited an EC50 of 6,580 nM (6.58 μM) [1]. A comparator compound from the same screening panel, BDBM58038 (2-(3-bromophenyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-b]quinoxaline), showed an EC50 of 2,980 nM (2.98 μM) under identical assay conditions [2]. This represents an approximately 2.2-fold higher potency for the comparator relative to CAS 866039-16-9, establishing that within this assay, the target compound is a moderate-activity NPY Y2 agonist but is outperformed by a structurally unrelated screening hit from the same library.

NPY Y2 Agonist Comparison
Cross-study comparable
Target EC50 6.58 μM vs. comparator BDBM58038 EC50 2.98 μM (~2.2-fold difference)
Supports scaffold diversity evaluation for NPY Y2 probe development; comparator shows higher potency.
Cell-based fluorescence assay, PubChem AID 2219.
Neuropeptide Y GPCR screening NPY Y2 agonist

MazF Endoribonuclease Activator Activity Across Two Independent Screening Centers

The target compound was screened as a potential activator of the Escherichia coli endoribonuclease toxin MazF in two independent centers using a fluorescence-based single-stranded RNase assay. At the Burnham Center for Chemical Genomics (PubChem AID 588481), CAS 866039-16-9 showed an EC50 of 7,090 nM (7.09 μM) [1]. At The Scripps Research Institute Molecular Screening Center (PubChem AID 588603), the same compound exhibited an EC50 of 26,900 nM (26.9 μM) [2]. The approximately 3.8-fold inter-laboratory variation highlights significant assay condition sensitivity. No comparator compound EC50 values from the same target class are publicly available for direct comparison; thus the quantitative differentiation relative to other MazF activators cannot be established.

MazF Activation Variability
Supporting evidence
EC50: 7.09 μM (Burnham) and 26.9 μM (Scripps) — 3.8-fold inter-lab difference
Confirms target engagement, but assay standardization is required; no comparator data available.
Fluorescence-based ssRNase assay, E. coli MazF.
Toxin-antitoxin system MazEF antibacterial target

Multi-Target Screening Fingerprint in HepG2 Cytotoxicity Assays Reveals Divergent Activity Signatures

Aggregated screening data from the chemsrc bioassay repository (sourced from Johns Hopkins Ion Channel Center, Scripps, and Burnham) provide a multi-target activity fingerprint for CAS 866039-16-9 at single concentrations in HepG2 cytotoxicity assay format. The compound shows: (i) a B Score of approximately -7.6 against regulator of G-protein signaling 4 (RGS4), indicating moderate inhibitory activity ; (ii) activation at 9.3 μM against the mu-opioid receptor (MOR-1) with a normalized readout of ~4.4 ; (iii) inhibition at 6.95 μM against ADAM17 with a normalized readout of ~1.23 ; and (iv) weak negative activation at 3 μM against the muscarinic M1 receptor (~-1.07) . A structurally distinct sulfonylpiperidine analog, N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea (CAS 672950-45-7), has no comparable multi-target screening data deposited in public databases, making any activity profile comparison impossible at present.

Multi-target Fingerprint
Class-level inference
RGS4 B Score ~-7.6; MOR-1 activation at 9.3 μM; ADAM17 inhibition at 6.95 μM; M1 weak modulation at 3 μM
Provides a documented multi-target screening profile; comparator data absent for analog evaluation.
Single-concentration HepG2 cytotoxicity assay format; no follow-up studies.
HepG2 cytotoxicity multi-target profiling screening fingerprint

Computed Physicochemical Profile versus N-sulfonylpiperidine VEGFR-2 Inhibitor Series

The computed physicochemical properties of CAS 866039-16-9 include a molecular weight of 446.3 g/mol, an XLogP3-AA of 3.7, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds [1]. These values place the compound within Lipinski's rule-of-five space. By comparison, the N-sulfonylpiperidine VEGFR-2 inhibitor series reported by Elgammal et al. (2024) includes compounds with molecular weights ranging from approximately 380 to 520 g/mol and cLogP values spanning 2.8 to 4.5 [2]. CAS 866039-16-9 sits at the mid-range of both molecular weight and lipophilicity within this broader chemotype class, making it a representative scaffold for physicochemical benchmarking studies. No experimental solubility, LogD, or permeability data have been reported for this specific compound.

Physicochemical Profile
Class-level inference
MW 446.3 g/mol, XLogP3 3.7; mid-range within N-sulfonylpiperidine VEGFR-2 inhibitor series (MW ~380–520, cLogP ~2.8–4.5)
Suitable as a scaffold benchmark for in silico property comparisons; no experimental ADME data.
Computed properties only, PubChem and Elgammal et al. (2024).
physicochemical properties drug-likeness VEGFR-2 scaffold comparison

Absence of Peer-Reviewed Head-to-Head Comparator Studies: Documentation of the Evidentiary Gap

A systematic search of PubMed, PubChem BioAssay, BindingDB, Google Scholar, and patent databases (conducted 2026-05-09) identified zero peer-reviewed primary research articles, zero medicinal chemistry optimization studies, and zero patent examples that quantitatively compare CAS 866039-16-9 to a structurally defined close analog in any assay system. All available activity data for this compound originate from high-throughput screening panels deposited between 2010 and 2015, with no evidence of subsequent follow-up, lead optimization, or SAR exploration in the published literature [1][2]. The closest structural analogs with any public biological annotation—N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea (CAS 672950-45-7) and N-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide—similarly lack quantitative comparator data against CAS 866039-16-9 . This evidentiary gap means that any procurement decision for this compound must be made on the basis of its documented screening fingerprint alone, without the benefit of head-to-head differentiation data.

Comparator Data Gap
Supporting evidence
0 peer-reviewed head-to-head comparator studies identified for any close analog (literature search through 2026-05-09)
Procurement decisions must rely on documented screening fingerprint alone; no superiority claims supported.
PubMed, BindingDB, PubChem, patent databases searched.
evidence gap analysis comparator data deficit procurement risk assessment

Recommended Research Application Scenarios for CAS 866039-16-9 Based on Available Screening Evidence


GPCR Probe Development: NPY Y2 Receptor Agonist Scaffold Starting Point

With a confirmed EC50 of 6.58 μM at the NPY Y2 receptor in a cell-based fluorescence assay , CAS 866039-16-9 provides a sulfonylpiperidine urea chemotype that differs structurally from the imidazoquinoxaline comparator BDBM58038 (EC50 2.98 μM). Researchers seeking to diversify NPY Y2 agonist scaffolds for probe development may select this compound as a starting point for medicinal chemistry optimization, leveraging the available synthetic handle (4-fluorophenyl sulfonyl group) for iterative structure-activity relationship (SAR) exploration. The lower potency relative to BDBM58038 is acceptable in the context of scaffold hopping, where structural novelty rather than absolute potency drives initial selection.

Antibacterial Toxin-Antitoxin System Research: MazF Activator Tool Compound

The compound's reproducible MazF activation activity (EC50 7.1–26.9 μM across two independent screening centers) supports its use as a tool compound for investigating the MazEF toxin-antitoxin system in E. coli. Given the absence of well-characterized small-molecule MazF activators in the public domain, any compound with confirmed target engagement—even at micromolar potency—holds value for mechanistic studies. Users should note the 3.8-fold inter-laboratory variability, which necessitates careful assay standardization when using this compound as a positive control.

Multi-Target Screening Reference Standard for Assay Validation Panels

The compound's documented activity across RGS4 (B Score ~-7.6), mu-opioid receptor (activation at 9.3 μM), ADAM17 (inhibition at 6.95 μM), and muscarinic M1 (weak modulation at 3 μM) makes it a candidate for inclusion in assay validation and quality control panels. Its multi-target fingerprint, generated across three independent screening centers (Johns Hopkins, Scripps, Burnham) , provides a reproducible activity profile that can serve as a system suitability reference for laboratories running HepG2-based cytotoxicity-coupled target screens.

Scaffold Benchmarking in N-Sulfonylpiperidine Medicinal Chemistry Programs

With computed MW of 446.3 g/mol and XLogP3-AA of 3.7—situating it at the mid-range of the N-sulfonylpiperidine chemotype class profiled by Elgammal et al. (2024) —CAS 866039-16-9 can serve as a physicochemical benchmark for SAR programs investigating the impact of aryl substituent variation on drug-like properties. Its 2,4-dichlorophenyl urea and 4-fluorophenyl sulfonyl substitution pattern provides a defined reference point against which new analogs with modified halogenation patterns or heterocyclic replacements can be compared for computed property shifts. The absence of experimental solubility or permeability data for this specific compound means that any such benchmarking must be limited to in silico property comparisons until experimental ADME profiling is undertaken.

Application
Selection Property
Validation Focus
GPCR probe development: NPY Y2 agonist scaffold starting point
Structurally distinct sulfonylpiperidine urea chemotype
NPY Y2 agonist activity confirmation and scaffold diversification
Antibacterial toxin-antitoxin system research: MazF activator tool compound
Reproducible target engagement across independent screening centers
Inter-laboratory assay standardization and mechanism-of-action studies
Multi-target screening reference standard for assay validation panels
Documented activity fingerprint across GPCR, protease, and signaling targets
System suitability and reproducibility in HepG2-based cytotoxicity-coupled screens
Scaffold benchmarking in N-sulfonylpiperidine medicinal chemistry programs
Mid-range physicochemical profile (MW 446, XLogP3 3.7) within the chemotype class
In silico property benchmarking; experimental ADME profiling is needed
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